molecular formula C13H6F6S2 B14232821 1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene CAS No. 566929-27-9

1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene

Cat. No.: B14232821
CAS No.: 566929-27-9
M. Wt: 340.3 g/mol
InChI Key: IMTVZZQOCBGFGT-UHFFFAOYSA-N
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Description

1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene is a photochromic compound known for its ability to undergo reversible photoinduced structural changes. This compound is part of the diarylethene family, which is widely studied for its applications in optoelectronic devices due to its excellent thermal stability and fatigue resistance .

Preparation Methods

The synthesis of 1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene typically involves the reaction of 1,2-bis(2-thienyl)ethylene with hexafluorocyclopentene. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of naphthodithiophene derivatives, while substitution reactions can yield various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 1,2-Bis(2-thienyl)-3,3,4,4,5,5-hexafluorocyclopentene involves photoinduced isomerization. Upon exposure to light, the compound undergoes a reversible transformation between its open and closed forms. This photochromic behavior is attributed to the changes in the π-conjugation system of the thiophene rings, which affects the compound’s absorption properties . The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the molecule .

Properties

CAS No.

566929-27-9

Molecular Formula

C13H6F6S2

Molecular Weight

340.3 g/mol

IUPAC Name

2-(3,3,4,4,5,5-hexafluoro-2-thiophen-2-ylcyclopenten-1-yl)thiophene

InChI

InChI=1S/C13H6F6S2/c14-11(15)9(7-3-1-5-20-7)10(8-4-2-6-21-8)12(16,17)13(11,18)19/h1-6H

InChI Key

IMTVZZQOCBGFGT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=CC=CS3

Origin of Product

United States

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